molecular formula C24H21BrFN3O B12050989 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile CAS No. 339340-72-6

2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No.: B12050989
CAS No.: 339340-72-6
M. Wt: 466.3 g/mol
InChI Key: VSOVCKIYAJLUMI-UHFFFAOYSA-N
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Description

The compound 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a hexahydroquinoline derivative featuring a 4-bromophenyl group at position 4, a 4-fluorophenyl group at position 1, and two methyl groups at position 6. The presence of electron-withdrawing substituents (Br, F) may influence electronic properties and crystallinity, while the 7,7-dimethyl moiety enhances steric stability .

Properties

CAS No.

339340-72-6

Molecular Formula

C24H21BrFN3O

Molecular Weight

466.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H21BrFN3O/c1-24(2)11-19-22(20(30)12-24)21(14-3-5-15(25)6-4-14)18(13-27)23(28)29(19)17-9-7-16(26)8-10-17/h3-10,21H,11-12,28H2,1-2H3

InChI Key

VSOVCKIYAJLUMI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CC=C(C=C4)Br)C(=O)C1)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the bromophenyl and fluorophenyl groups. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form different quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new compounds with different properties.

    Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-1-(4-fluorophenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The presence of the amino, bromophenyl, and fluorophenyl groups allows it to bind to various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Molecular Properties

The target compound’s structural analogues differ primarily in substituents at positions 1 and 4, which significantly impact molecular weight, solubility, and bioactivity. Below is a comparative analysis:

Table 1: Key Structural and Molecular Comparisons
Compound ID & Substituents (Position 1, Position 4) Molecular Formula Molecular Weight Notable Features Potential Implications Evidence ID
Target Compound (4-Fluorophenyl, 4-Bromophenyl) C₂₃H₂₀BrFN₃O 482.34 Halogenated (Br, F), 7,7-dimethyl Enhanced halogen bonding, moderate lipophilicity
: (4-Bromophenyl, 4-(Methylsulfanyl)phenyl) C₂₃H₂₀BrN₃OS 466.40 Methylsulfanyl group Increased lipophilicity due to sulfur
: (4-Bromophenyl, 3,4,5-Trimethoxyphenyl) C₂₇H₂₈BrN₃O₄ 538.40 Trimethoxyphenyl, 7,7-dimethyl Lower solubility, potential π-π stacking
: (4-Chlorophenyl, 5-Bromothiophen-2-yl) C₂₁H₁₈BrClN₃OS 514.81 Thiophene, bromo, chloro Enhanced electronic effects
: (3,4-Dichlorophenyl, 2,4-Dichlorophenyl) C₂₂H₁₃Cl₄N₃O 504.18 Multiple chloro substituents High hydrophobicity, steric hindrance
: (4-Chlorophenyl, 4-(Dimethylamino)phenyl) C₂₅H₂₄ClN₅O 469.94 Dimethylamino group Improved solubility, basicity

Key Observations :

  • Halogen vs. Heterocyclic Groups : The target compound’s bromo and fluoro substituents favor halogen bonding, whereas analogues with thiophene () or trimethoxyphenyl () groups exhibit distinct electronic profiles.
  • Solubility: Methoxy and dimethylamino groups () enhance solubility compared to halogenated derivatives.

Crystallographic and Hydrogen-Bonding Patterns

Crystallographic data from analogues () reveal that substituents influence packing efficiency and hydrogen-bonding networks. For instance:

  • : A tetrahydrochromene derivative with a 4-methylphenyl group forms a hydrogen-bonded dimer via N–H···N interactions, stabilized by C–H···π contacts .
  • Target Compound: The bromo and fluoro groups may participate in C–X···π (X = Br, F) or halogen···N interactions, as observed in halogenated quinoline derivatives .
  • : The trimethoxyphenyl analogue likely exhibits weaker hydrogen bonding due to electron-donating methoxy groups, reducing crystal lattice stability compared to halogenated variants .

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